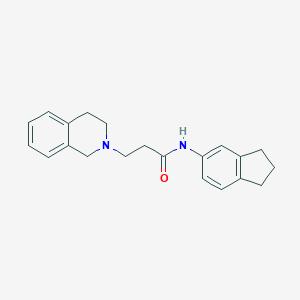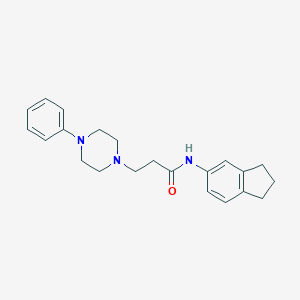![molecular formula C16H24N2O3 B247202 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine (FDPDM) is a synthetic chemical compound that has been widely studied for its potential applications in the field of neuroscience. FDPDM belongs to the class of morpholine derivatives and has shown promising results in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters that play a key role in cognitive function and motor control.
Biochemical and Physiological Effects:
4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of neurotransmitter systems in the brain, and the enhancement of cognitive function and motor control. 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a promising candidate for the treatment of Alzheimer's disease and other neurological disorders. However, 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has some limitations as well, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine, including the development of more efficient synthesis methods, the exploration of its potential as a treatment for other neurological disorders, and the investigation of its long-term effects on cognitive function and motor control. Additionally, further research is needed to fully understand the mechanism of action of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine and its potential interactions with other drugs.
合成法
The synthesis of 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine involves a multistep process that requires the use of several reagents and solvents. The most commonly used method involves the reaction of 4-piperidone with furfural in the presence of sodium borohydride, followed by the reaction of the resulting intermediate with 2,6-dimethylmorpholine.
科学的研究の応用
4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has been extensively studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Several studies have shown that 4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine has neuroprotective effects and can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C16H24N2O3/c1-12-10-18(11-13(2)21-12)14-5-7-17(8-6-14)16(19)15-4-3-9-20-15/h3-4,9,12-14H,5-8,10-11H2,1-2H3 |
InChIキー |
ILWYUUFBSAZZBD-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CO3 |
正規SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
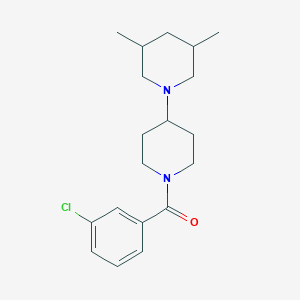
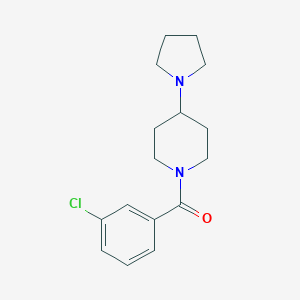
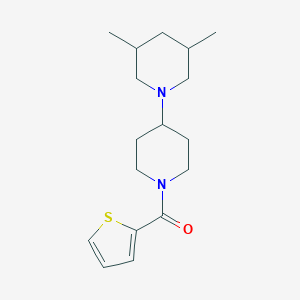
![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)
